molecular formula C6H7ClN2O B1356628 4-Chloro-2-methoxy-6-methylpyrimidine CAS No. 97041-37-7

4-Chloro-2-methoxy-6-methylpyrimidine

Cat. No.: B1356628
CAS No.: 97041-37-7
M. Wt: 158.58 g/mol
InChI Key: ONOSIHCSUIEICE-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-6-methylpyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a nitification inhibitor .


Molecular Structure Analysis

The molecular formula of this compound is C6H7ClN2O . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a methyl group at the 6th position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 158.58 g/mol . Other properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

1. Synthesis and Pharmaceutical Applications

4-Chloro-2-methoxy-6-methylpyrimidine serves as a key intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a critical role in the synthesis of dasatinib, an anticancer drug. The compound is synthesized through a process involving acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride (Guo Lei-ming, 2012). Additionally, the compound's molecular structure has been studied using both experimental and theoretical techniques, providing valuable insights into its potential biological activity, such as anti-hypertensive properties (S. Aayisha et al., 2019).

2. Novel Synthesis Methods

Research has also focused on novel synthesis methods involving this compound. For example, the reaction of 4-amino-6-hydroxy-2-methylpyrimidine with phosphorus oxychloride has been used to synthesize iminodipyrimidines, highlighting the versatility of this compound derivatives (S. Nishigaki et al., 1970).

3. Applications in Explosive Industry

The compound has also found applications in the explosive industry. The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor derived from this compound, has been explored for its potential applications in the preparation of high explosives (R. Patil et al., 2008).

4. Structural and Molecular Studies

Extensive structural and molecular studies have been conducted on derivatives of this compound. For instance, investigations into the crystal and molecular structures of certain derivatives have provided insights into their potential applications in medicinal chemistry, particularly as antitubercular agents (A. Richter et al., 2023).

Safety and Hazards

The safety data sheet for 4-Chloro-2-methoxy-6-methylpyrimidine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and safety measures should be taken when working with this compound .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methoxy-6-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are pivotal in cell signaling pathways. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, its interaction with DNA can lead to changes in transcriptional activity, thereby influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions. For example, its presence in the nucleus can affect gene expression by interacting with DNA and transcription factors.

Properties

IUPAC Name

4-chloro-2-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOSIHCSUIEICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540468
Record name 4-Chloro-2-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97041-37-7
Record name 4-Chloro-2-methoxy-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97041-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To anhydrous methanol (10 ml) was added sodium (230 mg, 10 mmol) and the mixture was stirred under an argon atmosphere until a clear solution had formed. This solution was added dropwise over two hours with stirring to a solution of 2,4-dichloro-6-methylpyrimidine (1.79 g, 11 mmol) in anhydrous methanol (10 ml) under cooling so that the temperature remained below 10° C. Stirring was continued for 30 minutes, then water was added (2 ml), the mixture was filtered and the filtrate was evaporated to dryness under reduced pressure. The residue was purified by column chromatography (pre-packed silica column, gradient of heptane/ethyl acetate). 750 mg was obtained (4.75 mmol, 47%). MS (APCI) m/z=159.2 [M+H]+.
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Methoxy-6-methylpyrimidin-4(3H)-one (12 g, 85.71 mmol, 1 eq) was heated for 30-40 min at 100° C. in POCl3 (85 ml). The reaction mixture was then concentrated and diluted with ice-water (100 ml). The aqueous phase was rendered alkaline (pH˜9) with NaHCO3 and extracted with ethyl acetate (2×200 ml). The combined organic phases were washed with saturated sodium chloride solution (100 ml), dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 2% ethyl acetate/hexane). The desired product was in the form of a light-yellow solid. Yield: 2.3% (300 mg, 1.8987 mmol) after 2 stages
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One

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